2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol

Description

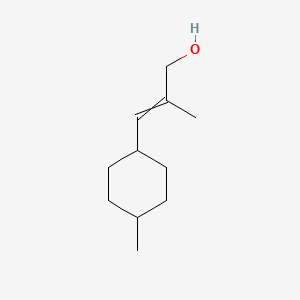

2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol is a tertiary alcohol characterized by a prop-2-en-1-ol backbone substituted with a methyl group at position 2 and a 4-methylcyclohexyl group at position 3. Its molecular formula is C₁₁H₂₀O, with a molecular weight of 168.28 g/mol.

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h7,9,11-12H,3-6,8H2,1-2H3 |

InChI Key |

IDIVSTLPWFLSPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C=C(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol typically involves the reaction of 4-methylcyclohexanone with allyl magnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, where the allyl magnesium bromide acts as a nucleophile, attacking the carbonyl carbon of 4-methylcyclohexanone to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-one. This process involves the use of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can yield the corresponding saturated alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The allylic alcohol group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or bromine (Br2) in an organic solvent.

Major Products Formed

Oxidation: 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-one or 2-methyl-3-(4-methylcyclohexyl)propanoic acid.

Reduction: 2-methyl-3-(4-methylcyclohexyl)propan-1-ol.

Substitution: 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-chloride or 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-bromide.

Scientific Research Applications

2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving allylic alcohols.

Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The allylic alcohol group can undergo enzymatic oxidation to form reactive intermediates, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes such as alcohol dehydrogenase and cytochrome P450, which play key roles in its metabolism and transformation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₁H₂₀O | 168.28 | Hydroxyl, cyclohexyl, alkene | High lipophilicity, steric hindrance |

| 2-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)prop-2-en-1-ol | C₉H₁₁N₃O₃ | 209.21 | Nitroimidazole, hydroxyl, alkene | Enhanced antimicrobial potential |

| 2-((1S,2S,4R)-2-(Benzyloxy)-4-methylcyclohexyl)prop-2-en-1-ol | C₁₇H₂₂O₂ | 258.36 | Benzyl ether, hydroxyl, alkene | Increased solubility in organic solvents |

| 1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol | C₁₀H₁₈O | 154.25 | Hydroxyl, cyclohexene, isopropyl | Moderate volatility, H-bond donor capacity |

| 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride | C₁₁H₂₁ClO₃S | 280.79 | Sulfonyl chloride, ether | High electrophilicity, reactive intermediate |

Key Comparison Points

Hydrogen Bonding and Solubility

- The hydroxyl group in this compound enables hydrogen bonding, similar to 1-methyl-4-propan-2-ylcyclohex-3-en-1-ol . However, the bulky 4-methylcyclohexyl substituent reduces water solubility compared to less sterically hindered analogs like 2-((1S,2S,4R)-2-(Benzyloxy)-4-methylcyclohexyl)prop-2-en-1-ol, where the benzyl ether group enhances lipophilicity without significantly impeding solubility in nonpolar solvents .

Reactivity

- The sulfonyl chloride derivative (2-methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride) exhibits high reactivity due to its electrophilic sulfonyl group, making it suitable for nucleophilic substitution reactions. In contrast, the hydroxyl group in the target compound limits its reactivity to oxidation or esterification pathways .

Thermodynamic Stability

- Cyclohexyl-substituted compounds like 1-(2-hydroxypropan-2-yl)-4-methylcyclohex-3-en-1-ol (C₁₀H₁₈O₂) exhibit conformational flexibility, which may reduce melting points compared to rigid aromatic analogs such as 1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol .

Biological Activity

2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol, also known by its CAS number 5502-99-8, is a compound with significant potential in various biological applications. This article explores its biological activity, including its interactions with biological systems, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C10H18O

- Molecular Weight : 154.252 g/mol

- Structure : The compound features a cyclohexyl group, which contributes to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular responses.

- Enzyme Inhibition : It could potentially inhibit enzymes critical for metabolic processes or disease pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Similar Compounds | MRSA | 2.5 μg/mL |

| Similar Compounds | VRE | 5 μg/mL |

These findings suggest that the compound may possess similar efficacy against pathogenic bacteria, warranting further investigation into its antibacterial properties .

Cytotoxicity and Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | HeLa Cells | TBD |

| Related Compounds | Various Cancer Lines | <10 μM |

This indicates that further research could elucidate the specific anticancer mechanisms of this compound .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial effects of several cyclohexyl derivatives against common pathogens. Results indicated significant inhibition zones when tested against Gram-positive bacteria, suggesting that similar structural features in this compound could confer similar antibacterial properties .

- Cytotoxic Effects : Research on related compounds demonstrated cytotoxic effects on cancer cell lines, with some derivatives showing selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural elucidation of 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol, and how should data be interpreted?

- Methodological Answer : Employ a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For NMR, focus on coupling constants to confirm the allylic alcohol moiety and substituents on the cyclohexyl ring. Compare chemical shifts with structurally similar compounds (e.g., cyclohexenol derivatives) to resolve ambiguities in stereochemistry . Mass spectrometry can verify molecular weight (e.g., 220.35 g/mol for analogs) and fragmentation patterns indicative of the cyclohexyl and propenol groups .

Q. How can synthetic routes to this compound be optimized for yield and purity?

- Methodological Answer : Utilize Claisen-Schmidt or aldol condensation reactions to form the α,β-unsaturated alcohol backbone. For example, condense 4-methylcyclohexanecarboxaldehyde with a methyl-substituted propanol precursor under basic conditions (e.g., KOH/EtOH). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and monitor reaction progress using thin-layer chromatography (TLC) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for volatile reactions, wear nitrile gloves, and avoid skin contact due to potential irritancy (analogous to cyclohexenol derivatives). Store the compound in airtight containers under inert gas (N) at 4°C to prevent oxidation. Refer to GHS-compliant safety data sheets (SDS) for spill management and disposal protocols .

Advanced Research Questions

Q. How can computational modeling predict the hydrogen-bonding network in crystalline this compound?

- Methodological Answer : Use density functional theory (DFT) to model intermolecular interactions, focusing on O–H···O and C–H···π bonds. Compare predicted bond lengths/angles with experimental X-ray crystallography data refined via SHELXL. Graph-set analysis (e.g., Etter’s notation) can classify motifs like rings, aiding in understanding packing efficiency .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?

- Methodological Answer : Perform kinetic studies under controlled pH (e.g., HCl/NaOH in THF/HO) to track regioselectivity changes. Use -NMR to monitor protonation of the allylic alcohol or ring-opening reactions. Compare results with analogous systems (e.g., β-Atlantol derivatives) to identify steric or electronic effects from the 4-methylcyclohexyl group .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

- Methodological Answer : Employ asymmetric catalysis using Jacobsen’s Co(III)-salen complexes or Sharpless epoxidation conditions. Optimize enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IA column) and polarimetry. For stereochemical assignments, compare experimental circular dichroism (CD) spectra with DFT-simulated spectra .

Q. What role does the 4-methylcyclohexyl group play in modulating the compound’s biological activity, and how can this be validated?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., 4-ethyl, 4-isopropyl). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate results with molecular docking simulations using AutoDock Vina. Validate lipophilicity contributions via logP measurements (shake-flask method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.